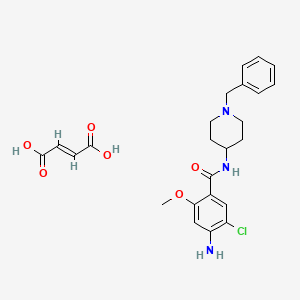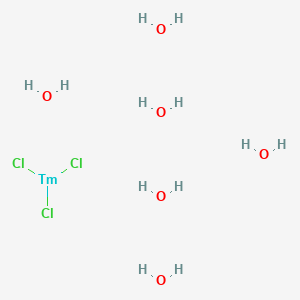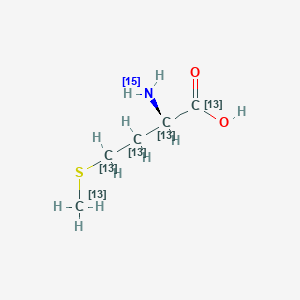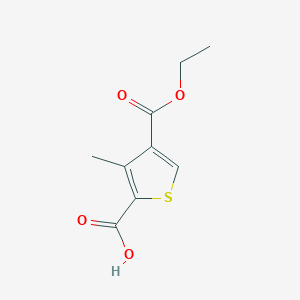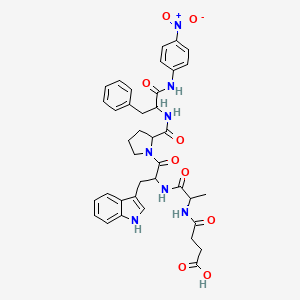
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulfonyl group, a phenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the amino group, the ethylsulfonyl group, and the phenyl group. The final step involves the addition of the carbonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
科学的研究の応用
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
類似化合物との比較
Similar Compounds
- 2-Amino-5-(methylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 2-Amino-5-(propylsulfonyl)-4-phenylthiophene-3-carbonitrile
- 2-Amino-5-(butylsulfonyl)-4-phenylthiophene-3-carbonitrile
Uniqueness
2-Amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile is unique due to the specific combination of functional groups it possesses The ethylsulfonyl group, in particular, may impart distinct chemical and physical properties compared to its methyl, propyl, or butyl analogs
特性
分子式 |
C13H12N2O2S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
2-amino-5-ethylsulfonyl-4-phenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S2/c1-2-19(16,17)13-11(9-6-4-3-5-7-9)10(8-14)12(15)18-13/h3-7H,2,15H2,1H3 |
InChIキー |
YLPBIZASBRUWIE-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



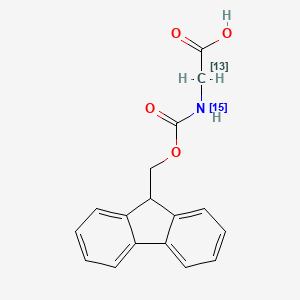
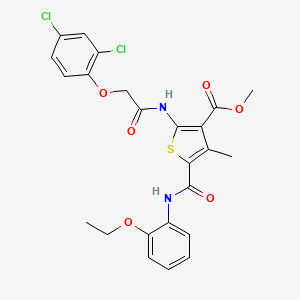


![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
